Cas no 1449294-63-6 (Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro-)

Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro-, is a nitro-substituted benzamide derivative with potential applications in agrochemical and pharmaceutical research. Its structure features a dichloromethoxyphenyl group, enhancing its reactivity and selectivity in chemical interactions. The nitro group at the 2-position contributes to its electron-withdrawing properties, making it useful as an intermediate in synthetic chemistry. This compound may exhibit herbicidal or fungicidal activity due to its structural resemblance to known bioactive molecules. Its stability under standard conditions and well-defined synthesis pathway make it a reliable candidate for further study. Researchers value its purity and consistent performance in experimental settings.
Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro- structure
1449294-63-6 structure
Product name:Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro-
CAS No:1449294-63-6
MF:C14H10Cl2N2O4
Molecular Weight:341.146201610565
CID:2919398
PubChem ID:168444832

Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro- 化学的及び物理的性質

名前と識別子

    • Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro-
    • N-(2,4-dichloro-5-Methoxyphenyl)-2-nitrobenzaMide
    • 1449294-63-6
    • インチ: 1S/C14H10Cl2N2O4/c1-22-13-7-11(9(15)6-10(13)16)17-14(19)8-4-2-3-5-12(8)18(20)21/h2-7H,1H3,(H,17,19)
    • InChIKey: MVZOGLUBTNQKAT-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(OC)=C(Cl)C=C1Cl)(=O)C1=CC=CC=C1[N+]([O-])=O

計算された属性

  • 精确分子量: 340.0017622g/mol
  • 同位素质量: 340.0017622g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 418
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 84.2Ų

Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R155383-500mg
N-(2,4-dichloro-5-Methoxyphenyl)-2-nitrobenzaMide,>95%
1449294-63-6 >95%
500mg
¥1200 2023-09-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R155383-1g
N-(2,4-dichloro-5-Methoxyphenyl)-2-nitrobenzaMide,>95%
1449294-63-6 >95%
1g
¥1882 2023-09-10

Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro- 関連文献

Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro-に関する追加情報

Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro- (CAS No. 1449294-63-6): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro-, identified by its CAS number 1449294-63-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzamide class, characterized by the presence of a benzene ring linked to an amide functional group. The specific structural features of Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro-, including the 2,4-dichloro-5-methoxyphenyl substituent and the 2-nitro group, contribute to its unique chemical properties and potential biological activities.

The synthesis of Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro- involves a multi-step process that typically begins with the nitration of a suitable precursor followed by chlorination and methylation reactions. The introduction of the 2-nitro group enhances the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack. This property is particularly valuable in medicinal chemistry, where such modifications can influence the binding affinity and selectivity of drug candidates.

The structural motif of Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro- also imparts interesting electronic and steric properties. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups creates a complex interplay of resonance structures, which can modulate its reactivity and interactions with biological targets. These features make it a promising scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds like Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro-. Studies have indicated that this compound exhibits promising activity against various biological targets, including enzymes and receptors involved in inflammatory pathways. The nitro group, in particular, has been shown to enhance binding interactions with certain protein targets, potentially leading to improved therapeutic efficacy.

One of the most intriguing aspects of Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro- is its potential as an intermediate in the synthesis of more complex drug molecules. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacokinetic profiles and reduced toxicity. These derivatives are being evaluated in preclinical studies for their potential applications in treating conditions such as cancer and inflammatory diseases.

The chemical stability of Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro- is another critical factor that contributes to its utility in pharmaceutical research. The presence of robust functional groups ensures that it can withstand various chemical transformations without degradation. This stability is essential for maintaining the integrity of synthetic pathways and ensuring consistent yields during large-scale production.

The solubility profile of this compound also plays a significant role in its application as a drug candidate. While it exhibits moderate solubility in organic solvents commonly used in medicinal chemistry research, further modifications may be required to enhance its water solubility for clinical applications. Efforts are ongoing to optimize its physicochemical properties while preserving its biological activity.

Emerging research suggests that Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro- may have applications beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool in materials science and agrochemical research. For instance, derivatives of this compound have shown promise as intermediates in the synthesis of advanced polymers and specialty chemicals.

The environmental impact of synthesizing and using Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro- is also a consideration that researchers are addressing. Efforts are being made to develop greener synthetic routes that minimize waste and reduce reliance on hazardous reagents. These sustainable practices are essential for ensuring that pharmaceutical research remains viable in the long term without compromising environmental standards.

In conclusion, Benzamide, N-(2,4-dichloro-5-methoxyphenyl)-2-nitro-, with its CAS number 1449294-63-6, represents a fascinating compound with diverse applications in pharmaceutical chemistry and beyond. Its unique structural features and promising biological activities make it a valuable scaffold for developing new therapeutic agents. As research continues to uncover new possibilities for this compound and its derivatives, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine and materials science.

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